XLogP3 and TPSA Differentiation from Propargyl Ether and Saturated Sulfone Comparators
The target compound exhibits a computed XLogP3 of 0.4, representing a 0.5 log unit reduction versus the structurally analogous propargyl ether (XLogP3 = 0.9) and a slight increase of 0.1 log unit over the saturated methyl sulfone analog (XLogP3 = 0.3) . Simultaneously, its topological polar surface area (TPSA) of 80.9 Ų is substantially higher than the ether analog (47.6 Ų), falling within the desirable range for oral bioavailability while maintaining sufficient lipophilicity for membrane passive diffusion .
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate (CAS 634926-63-9): XLogP3 = 0.9; tert-Butyl 2-(methylsulfonyl)ethylcarbamate (CAS 154095-06-4): XLogP3 = 0.3 |
| Quantified Difference | Target is 0.5 logP units lower than the propargyl ether analog; 0.1 logP units higher than the saturated methyl sulfone analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14 release) in a standardized in silico environment |
Why This Matters
These values enable scientists to select a compound with balanced hydrophilicity/lipophilicity that differs measurably from its closest alternatives, useful for tuning solubility and permeability in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 71758683, tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 21913902, tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate. National Center for Biotechnology Information (2026). View Source
- [3] Kuujia Product Page for CAS 154095-06-4, tert-Butyl 2-(methylsulfonyl)ethylcarbamate. View Source
